(E)-N'-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, and a hydrazone functional group, which is characterized by the presence of a C=N-NH linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. One common method is as follows:
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Starting Materials
- 3-phenyl-1H-pyrazole-5-carbohydrazide
- 4-methoxyacetophenone
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Reaction Conditions
- The reaction is usually carried out in an ethanol solvent.
- A catalytic amount of acetic acid is often added to facilitate the reaction.
- The mixture is refluxed for several hours to ensure complete reaction.
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Procedure
- Dissolve 3-phenyl-1H-pyrazole-5-carbohydrazide in ethanol.
- Add 4-methoxyacetophenone to the solution.
- Add a few drops of acetic acid.
- Reflux the mixture for 4-6 hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling chemicals on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding phenolic derivatives.
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Reduction
- Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
-
Substitution
- The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.
Biology
Antimicrobial Activity: Studies have shown that hydrazone derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Medicine
Anticancer Activity: Research indicates that hydrazone derivatives can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Chemistry: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Mechanism of Action
The biological activities of (E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide are primarily attributed to its ability to interact with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for anticancer activity.
Reactive Oxygen Species (ROS) Scavenging: The compound can neutralize ROS, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(1-(4-methoxyphenyl)ethylidene)-2-methylbenzohydrazide
- (E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-nitrobenzohydrazide
- (E)-N’-(1-(4-methoxyphenyl)ethylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
- Structural Features : The presence of both a pyrazole ring and a hydrazone group in (E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide makes it unique compared to other similar compounds, which may lack one of these functional groups.
- Biological Activity : The specific combination of functional groups in this compound may result in a unique spectrum of biological activities, making it a valuable candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13(14-8-10-16(25-2)11-9-14)20-23-19(24)18-12-17(21-22-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFWIUBMGMTRED-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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